

JTV-519 Target Validation in Cardiomyocytes: A Technical Guide

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Compound of Interest

Compound Name: Jtv-519 free base

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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of JTV-519 (also known as K201). The document elucidates the primary molecular target of JTV-519 in cardiomyocytes, detailing its mechanism of action and providing a framework for its validation through established experimental protocols.

Core Target and Mechanism of Action

The principal molecular target of JTV-519 in cardiomyocytes is the cardiac ryanodine receptor (RyR2), a large ion channel located on the membrane of the sarcoplasmic reticulum (SR). RyR2 is responsible for the release of calcium (Ca^{2+}) from the SR, a critical step in excitation-contraction coupling. In pathological conditions such as heart failure, RyR2 can become dysfunctional, leading to a phenomenon known as diastolic Ca^{2+} leak, which can contribute to arrhythmias and impaired cardiac function.

JTV-519 acts as a RyR2 stabilizer.^[1] Its primary mechanism of action is to enhance the binding of the accessory protein calstabin2 (FKBP12.6) to the RyR2 channel complex.^[2] This stabilization locks the channel in its closed state during diastole, effectively reducing the pathological Ca^{2+} leak from the SR.^{[1][3]} While the interaction with calstabin2 is a key aspect of its function, some studies suggest that JTV-519 may also directly interact with the RyR2 channel to promote its stabilization.^{[4][5][6]}

Beyond its primary effect on RyR2, JTV-519 has been characterized as a multi-channel blocker, exhibiting inhibitory effects on other ion channels, including sodium (INa), potassium

(IKr, IK1), and L-type Ca^{2+} channels.[4][7] It has also been reported to act as a Ca^{2+} -dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca^{2+} -ATPase (SERCA).[8][9]

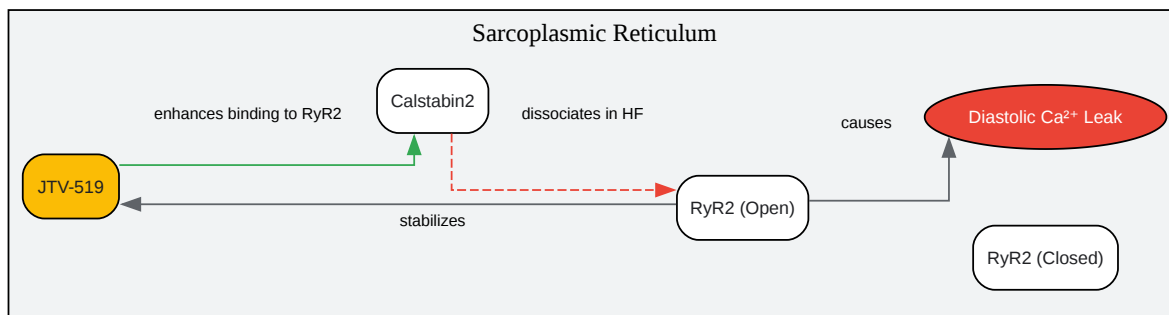
Quantitative Data Summary

The following tables summarize the quantitative effects of JTV-519 on key parameters in cardiomyocytes as reported in various studies.

Parameter	Species/Model	JTV-519 Concentration	Observed Effect	Reference
SR Ca^{2+} Leak	Hypoxic HL-1 Cardiomyocytes	1 μM	Reduced by 35% under hypoxic conditions	[10]
Murine Cardiomyocytes (Ouabain-induced)	1 $\mu\text{mol}\cdot\text{L}^{-1}$	Significantly reduced Ca^{2+} spark frequency	[4][11]	
RyR2 Open Probability (P_o)	WT Mice with Myocardial Infarction	Not Specified	Significantly reduced compared to placebo	[2]
Calstabin2 Binding to RyR2	PKA-phosphorylated atrial RyR2	1 $\mu\text{mol/L}$	Enabled binding of calstabin2	[12]
RyR2 Gene Expression	HL-1 Cardiomyocytes	1 μM	Increased by 89% under control conditions	[10]

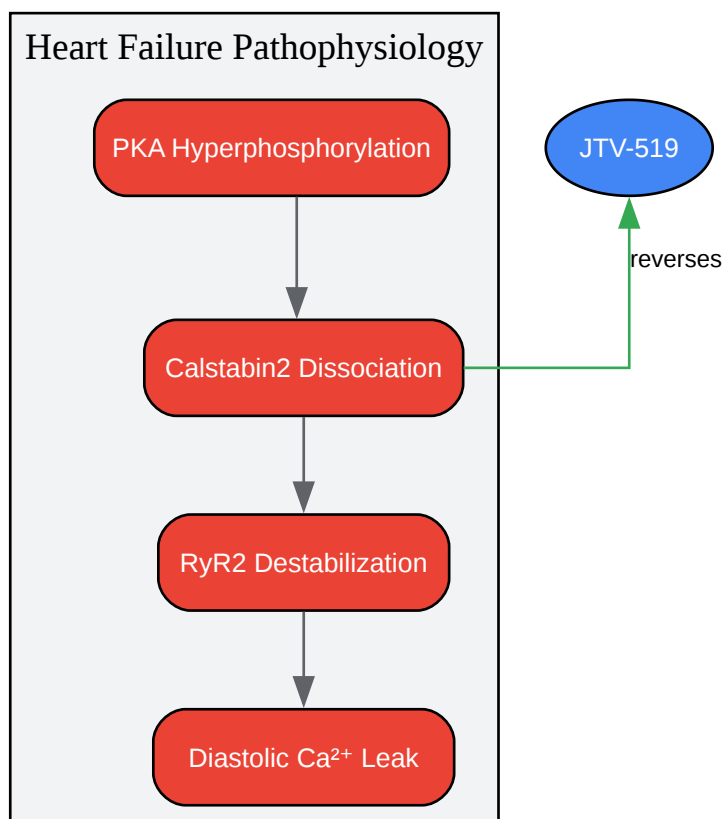
Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical mechanism of JTV-519 action.



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JTV-519 mechanism of action on the RyR2 channel.



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Correction of heart failure pathophysiology by JTV-519.

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments cited in the validation of JTV-519's target in cardiomyocytes.

Isolation of Cardiomyocytes

Objective: To obtain viable single cardiomyocytes for subsequent functional analysis.

Protocol:

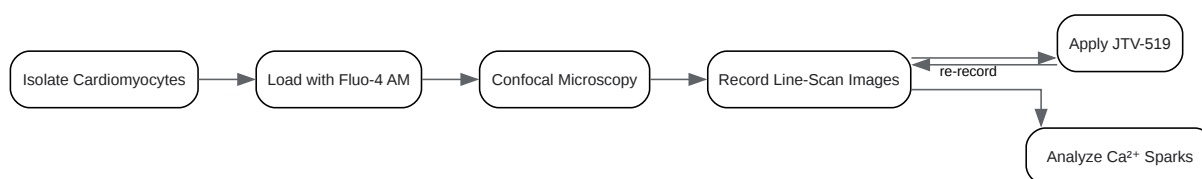
- Anesthetize the animal (e.g., mouse, rat) in accordance with institutional guidelines.
- Perform a thoracotomy to expose the heart.
- Cannulate the aorta and perfuse the heart with a Ca^{2+} -free buffer (e.g., containing NaCl, KCl, KH_2PO_4 , MgSO_4 , HEPES, glucose, and taurine) to wash out the blood.
- Switch to a digestion buffer containing collagenase (e.g., Type II) and protease (e.g., Type XIV) and perfuse until the heart becomes flaccid.
- Remove the atria and mince the ventricular tissue in the digestion buffer.
- Gently triturate the tissue with a pipette to release individual cardiomyocytes.
- Filter the cell suspension through a nylon mesh to remove undigested tissue.
- Gradually reintroduce Ca^{2+} to the cell suspension to a final concentration of 1.25 mM.
- Allow the cells to pellet by gravity and resuspend them in a suitable culture medium.

Measurement of Sarcoplasmic Reticulum Ca^{2+} Leak (Ca²⁺ Sparks)

Objective: To quantify the frequency and amplitude of spontaneous Ca^{2+} release events from the SR.

Protocol:

- Incubate isolated cardiomyocytes with a fluorescent Ca^{2+} indicator (e.g., Fluo-4 AM) in a physiological salt solution.
- Place the coverslip with the loaded cells on the stage of a laser scanning confocal microscope.
- Electrically stimulate the cells to elicit steady-state Ca^{2+} transients.
- Cease stimulation and record line-scan images of a quiescent cardiomyocyte to detect spontaneous Ca^{2+} sparks.
- Apply JTV-519 (e.g., $1\ \mu\text{mol}\cdot\text{L}^{-1}$) to the perfusion solution and repeat the recording after a sufficient incubation period.
- Analyze the line-scan images using specialized software to determine the frequency, amplitude, and spatial width of Ca^{2+} sparks.



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Workflow for Ca^{2+} spark measurement.

Co-immunoprecipitation of RyR2 and Calstabin2

Objective: To assess the association between RyR2 and calstabin2 in the presence and absence of JTV-519.

Protocol:

- Homogenize cardiac tissue or isolated cardiomyocytes in a lysis buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
- Pre-clear the lysate with protein A/G-agarose beads.
- Incubate a portion of the lysate with an anti-RyR2 antibody overnight at 4°C.
- Add protein A/G-agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against RyR2 and calstabin2, followed by HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Single-Channel Recording in Planar Lipid Bilayers

Objective: To directly measure the open probability (P_o) of the RyR2 channel.

Protocol:

- Prepare sarcoplasmic reticulum vesicles from cardiac tissue.
- Form a planar lipid bilayer by painting a solution of phospholipids across a small aperture in a partition separating two chambers (cis and trans).
- Fuse the SR vesicles containing RyR2 channels to the lipid bilayer.
- Establish a voltage clamp across the bilayer and record the single-channel currents.

- The cis chamber represents the cytoplasm, and the trans chamber represents the SR lumen. Add Ca^{2+} and ATP to the cis chamber to activate the channel.
- Record baseline channel activity.
- Add JTV-519 to the cis chamber and continue recording to observe its effect on channel gating.
- Analyze the single-channel recordings to determine the open probability, open and closed dwell times, and conductance.

Conclusion

JTV-519 represents a promising therapeutic agent for cardiac conditions associated with RyR2 dysfunction. Its primary mechanism of action, the stabilization of the RyR2 channel in its closed state, has been validated through a variety of experimental approaches. This technical guide provides a comprehensive overview of the key data, signaling pathways, and experimental protocols necessary for the continued investigation and validation of JTV-519's target in cardiomyocytes. The provided methodologies offer a robust framework for researchers to further elucidate the intricate molecular interactions of this compound and its potential clinical applications.

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